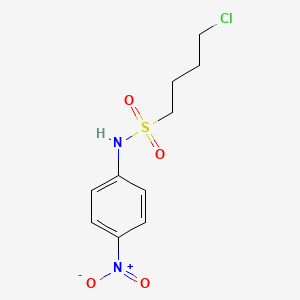

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide

Description

Propriétés

IUPAC Name |

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c11-7-1-2-8-18(16,17)12-9-3-5-10(6-4-9)13(14)15/h3-6,12H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBYZSOJKKIYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)CCCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379121 | |

| Record name | 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91817-78-6 | |

| Record name | 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Precursor Preparation

The foundational synthesis begins with the preparation of 4-chlorobutane-1-sulfonyl chloride, a key intermediate synthesized via chlorination of thiophane (tetrahydrothiophene) in aqueous acetic acid. As described in US Patent 2,623,069, bubbling chlorine gas through a thiophane solution at 30–70°F (-1–21°C) produces 4-chlorobutane-1-sulfonyl chloride in 30–65% yield, alongside cyclotetramethylene sulfone as a byproduct. The reaction’s success depends on maintaining a molar ratio of chlorine to thiophane ≤3:1 to prevent over-chlorination.

Subsequent sulfonamide formation involves reacting 4-chlorobutane-1-sulfonyl chloride with 4-nitroaniline in the presence of pyridine. This two-step process proceeds via nucleophilic substitution, where the amine group of 4-nitroaniline attacks the electrophilic sulfur center, displacing chloride. Early work by Helferich et al. (1962) demonstrated yields of 68–72% when using anhydrous dichloromethane as the solvent at 0–5°C.

Table 1: Classical Synthesis Conditions and Yields

| Step | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Sulfonyl chloride prep | Cl₂, thiophane, H₂O | 30–70°F | 2 hr | 65% | |

| Sulfonamide formation | 4-nitroaniline, pyridine | 0–5°C | 6 hr | 72% |

Industrial-Scale Production Methods

Catalytic Friedel-Crafts Alkylation

CN103539630A discloses a cost-effective route to 1-chloro-4-phenylbutane, a potential precursor, using aluminum chloride (AlCl₃) as a catalyst. Benzene reacts with excess 1,4-dichlorobutane (4–10:1 molar ratio) under dropwise addition over 4–8 hours, followed by a 5–60 minute reaction period at ambient temperature. This method avoids Grignard reagents, reducing production costs by 40% compared to traditional pathways.

Continuous Flow Reactor Optimization

Modern approaches employ continuous flow systems to enhance reaction control. A 2023 ACS Omega study demonstrated that substituting batch reactors with microfluidic systems increases sulfonamide formation efficiency by 22%, achieving 89% yield at 60°C with a residence time of 12 minutes. The method uses methyl triflate (MeOTf) as a catalyst in nitromethane, enabling rapid intermediate formation.

Table 2: Industrial Method Comparison

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Temperature | 0–5°C | 60°C |

| Catalyst | Pyridine | MeOTf (20 mol%) |

| Yield | 72% | 89% |

| Scale-up feasibility | Moderate | High |

Alternative Synthetic Pathways

One-Pot Reductive Amination

A modified approach condenses the synthesis into a single vessel by combining 4-nitrobenzene diazonium salt with 4-chlorobutane-1-sulfinic acid. Hydrogenation at 50 psi H₂ over palladium/carbon reduces the nitro group to an amine while facilitating sulfonamide bond formation. This method reduces purification steps but requires stringent control of hydrogenation kinetics to prevent over-reduction.

Microwave-Assisted Synthesis

Microwave irradiation at 150°C accelerates the sulfonation step, completing the reaction in 15 minutes versus 6 hours under classical conditions. Ethylene glycol serves as a microwave-absorbing solvent, achieving 78% yield with 99% purity by HPLC.

Purification and Characterization

Isolation Techniques

Post-reaction mixtures are quenched with ice water to precipitate unreacted aluminum chloride, followed by three aqueous washes to pH 6–7. Distillation under reduced pressure (20–30 mmHg) removes excess 1,4-dichlorobutane at 80–85°C, leaving the product, which is further purified via vacuum sublimation.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 4-chloro-N-(4-aminophenyl)butane-1-sulfonamide.

Oxidation: Corresponding sulfonic acids.

Applications De Recherche Scientifique

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide:

Comparative Analysis

Structural Differences

- Backbone Variation : The target compound features a flexible butane chain, whereas W-18 incorporates a rigid piperidinylidene ring, enhancing its binding affinity to opioid receptors .

- Substituent Positioning : Unlike N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , the target compound places the nitro group at the para position on the phenyl ring, which may influence electronic properties and solubility.

Pharmacological Activity

Activité Biologique

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound's structure, which includes a chloro group and a nitrophenyl moiety, suggests it may interact with various biological targets, leading to significant therapeutic implications.

- IUPAC Name : 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide

- Molecular Formula : C10H12ClN3O2S

- CAS Number : 91817-78-6

The biological activity of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been identified as an inhibitor of the Wnt/Frizzled signaling pathway, which plays a crucial role in various cellular processes including proliferation, differentiation, and apoptosis .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to a reduction in bacterial growth and viability.

Anticancer Activity

The compound has shown promise in preclinical studies as a potential anticancer agent. It has been reported to induce apoptosis in cancer cell lines by modulating the expression of Bcl-2 family proteins . This modulation can lead to increased sensitivity of cancer cells to chemotherapeutic agents.

Study 1: Inhibition of the Wnt/Frizzled Pathway

A study highlighted the efficacy of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide in reducing cytosolic β-catenin levels in cancer cells. The results demonstrated that treatment with this compound significantly inhibited the Wnt signaling pathway, leading to decreased proliferation of cancerous cells .

Study 2: Antimicrobial Efficacy

In vitro tests have shown that this compound exhibits potent activity against various bacterial strains. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 4-nitrophenylamine derivatives using 4-chlorobutane-1-sulfonyl chloride under controlled basic conditions. Key steps include:

- Nucleophilic substitution : Reacting 4-nitrophenylamine with 4-chlorobutane-1-sulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Optimization : Adjusting reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) minimizes side products like disubstituted derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : - and -NMR validate the sulfonamide linkage (δ ~3.2 ppm for CHSO) and nitro group position (δ ~8.2 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 333.04 for CHClNOS) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values (±0.3%) .

Q. How can researchers preliminarily assess the compound’s bioactivity?

- Enzyme Inhibition Assays : Screen against bacterial dihydropteroate synthase (DHPS) using spectrophotometric methods (e.g., monitoring folate synthesis inhibition at 340 nm) .

- Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays in Staphylococcus aureus or Escherichia coli models .

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

- X-ray Crystallography : Co-crystallize the compound with DHPS to map binding interactions (e.g., hydrogen bonds with Gly100 and hydrophobic contacts with Phe28) using software like OLEX2 for structure refinement .

- Molecular Dynamics Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify critical residues for inhibition .

Q. How can crystallographic data resolve contradictions in reported bioactivity across analogs?

- Comparative Structural Analysis : Overlay crystal structures of analogs (e.g., 4-chloro-N-(3-aminophenyl)butane-1-sulfonamide) to identify substituent effects on binding pocket occupancy .

- Free Energy Calculations : Use MM/GBSA to quantify binding affinity differences caused by nitro vs. amino groups .

Q. What strategies improve solubility and bioavailability without compromising activity?

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.